![molecular formula C12H17F2N B1589806 N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine CAS No. 500131-50-0](/img/structure/B1589806.png)
N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine
Overview
Description
N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine is a chemical compound . It is also known as DFMBA .
Molecular Structure Analysis
The molecular formula of N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine is C12H17F2N . Its molecular weight is 213.26700 .Chemical Reactions Analysis
N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine is used in the selective monofluorination of diols under high reaction temperature or microwave irradiation conditions . It is also mentioned that Fluolead allows the fluorination of diols to be performed with excellent selectivity .Physical And Chemical Properties Analysis
N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine has a boiling point of 234.3ºC at 760 mmHg . Its density is 1.03g/cm³ .Scientific Research Applications
Deoxofluorination of Alcohols
This compound is utilized in the deoxofluorination of alcohols, where primary, secondary, and tertiary alcohols, as well as simple carboxylic acids, are converted to their corresponding organofluorides . This process is essential for the synthesis of various organofluorine compounds, which are significant in pharmaceuticals and agrochemicals due to the unique properties imparted by the fluorine atoms.
Synthesis of α,α-Difluorobenzylamines
N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine: is a key reagent in the synthesis of α,α-difluorobenzylamines, which are important in the field of synthetic organofluorine chemistry . These compounds serve as intermediates in the production of more complex fluorinated molecules that have applications ranging from material science to life sciences.
Deoxofluorination Reagent
The compound was first reported as a deoxofluorination reagent in 2004 and has since been well-studied for its properties in this role . It is commercially available and used for the deoxofluorination of simple alcohols and carboxylic acids, highlighting its importance in organic synthesis and material science.
Stability and Handling
N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine: is stable at temperatures up to 180°C and decomposes gradually at 210°C . However, it is sensitive to moisture and must be stored under an inert atmosphere in a refrigerator, which is crucial for its handling and storage in research applications.
Preparation of Difluorobenzylamines
The compound is involved in the preparation of difluorobenzylamines, which are used as intermediates in various synthetic pathways . The preparation process involves reactions with oxalyl chloride followed by F-Cl exchange, demonstrating the compound’s versatility in synthetic chemistry.
Thermoresponsive Polymers
Research has been conducted on the use of N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine derivatives in the synthesis of thermoresponsive polymers . These polymers have potential applications in drug delivery systems and tissue engineering, where temperature-induced changes in polymer properties can be exploited for targeted therapeutic effects.
Mechanism of Action
Action Environment
The action, efficacy, and stability of “N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine” could be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, its boiling point is 234℃ , suggesting that it could be stable under normal environmental conditions but might undergo changes at high temperatures.
properties
IUPAC Name |
N-[difluoro-(3-methylphenyl)methyl]-N-ethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2N/c1-4-15(5-2)12(13,14)11-8-6-7-10(3)9-11/h6-9H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDDSVYULWVCQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(C1=CC=CC(=C1)C)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50473780 | |
Record name | N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50473780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
500131-50-0 | |
Record name | N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50473780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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